2,4,5-Trimethoxyphenethylamine hydrochloride
Description
2,4,5-Trimethoxyphenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is a positional isomer of mescaline, a naturally occurring psychedelic protoalkaloid. This compound is known for its structural similarity to other psychoactive substances and has been studied for its potential effects and applications in various scientific fields .
Properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVOIRUHMFAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501041 | |
| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-78-7 | |
| Record name | 2,4,5-Trimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMPEA hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IY6V9XQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Natural Precursor Extraction from Acorus calamus
An alternative route utilizes asarone (2,4,5-trimethoxyphenyl-1-propenylbenzene), a natural compound extracted from the rhizomes of Acorus calamus (sweet flag). This method involves:
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Extraction : 10 kg of dried rhizomes are processed via steam distillation or solvent extraction (e.g., ethanol or hexane) to isolate asarone.
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Chemical Modification : Asarone undergoes reductive amination or Hofmann degradation to cleave the propenyl group, yielding 2,4,5-trimethoxyphenethylamine.
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Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
This method is less efficient than synthetic routes, with a reported yield of 0.365% (36.5 g TMA-2 per 10 kg rhizomes). However, it appeals to researchers seeking natural-derived intermediates despite scalability challenges.
Comparative Analysis of Methodologies
Reaction Efficiency and Yield
The table below contrasts key parameters of the two primary methods:
| Parameter | Nitroalkene Condensation | Asarone Extraction |
|---|---|---|
| Starting Material | 2,4,5-Trimethoxybenzaldehyde | Acorus calamus rhizomes |
| Key Reagents | Nitroethane, NH₄OAc, LiAlH₄ | Ethanol/HCl, Reductants |
| Intermediate | 2-Nitro-1-(2,4,5-TMP)propene | Asarone |
| Yield | High (exact % unspecified) | 0.365% (plant-to-product ratio) |
| Purity | >95% (crystalline) | Variable (plant contaminants) |
| Scalability | Industrial-scale feasible | Limited by botanical sourcing |
Optimization Challenges
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Precursor Availability : 2,4,5-Trimethoxybenzaldehyde is commercially scarce compared to its 3,4,5-isomer, often necessitating custom synthesis.
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Reduction Selectivity : Over-reduction of the nitroalkene intermediate can produce undesired byproducts (e.g., secondary amines), requiring strict stoichiometric control.
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Natural Product Variability : Asarone content in Acorus calamus fluctuates with geographic origin and harvest time, complicating reproducibility.
Advanced Synthetic Strategies
Catalytic Henry Reaction Modifications
Recent innovations propose using cyclohexylamine as a catalyst in the nitroalkene condensation step, enhancing reaction rate and yield. This modification, adapted from nitroalkene syntheses for 3,4,5-trimethoxy analogs, reduces side reactions and improves intermediate crystallinity.
Greener Reduction Protocols
To mitigate hazards associated with LiAlH4, researchers have explored:
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Catalytic Transfer Hydrogenation : Using ammonium formate and Pd/C in methanol.
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Electrochemical Reduction : Applying controlled potentials to reduce nitro groups in aqueous-organic media.
These methods aim to improve safety without compromising yield .
Scientific Research Applications
Receptor Interaction Profiles
Research indicates that 2,4,5-Trimethoxyphenethylamine hydrochloride interacts with various neurotransmitter receptors. A study examined its binding affinities at serotonergic receptors (5-HT1A, 5-HT2A, and 5-HT2C), adrenergic receptors (α1 and α2), and dopaminergic receptors (D2). The findings suggest that the compound exhibits significant binding affinity to the 5-HT2A and 5-HT2C receptors, which are crucial in mediating psychedelic effects .
Table 1: Receptor Binding Affinities
| Receptor Type | Affinity Level |
|---|---|
| 5-HT1A | Moderate |
| 5-HT2A | High |
| 5-HT2C | High |
| Adrenergic α1 | Low |
| Adrenergic α2 | Moderate |
| Dopaminergic D2 | Low |
This receptor profile suggests that this compound may enhance the psychoactive effects of other compounds like mescaline when administered as a pretreatment .
Biochemical Properties
The compound has been noted for its role in biochemical reactions involving specific enzymes and proteins. It has been shown to potentiate the action of mescaline by modulating enzyme activity related to its metabolism. This interaction highlights its potential as an adjunct in psychedelic therapy or research settings .
Cellular Effects
In cellular models, this compound influences cell signaling pathways and gene expression. Its effects vary with dosage; lower doses may enhance the effects of mescaline while higher doses could lead to adverse outcomes. Understanding these dosage-dependent effects is crucial for safe application in research .
Metabolic Pathways
The metabolic pathways involving this compound are complex. It interacts with various enzymes that may alter the pharmacokinetics of other psychoactive substances. This influence on metabolic flux could have implications for drug interactions in clinical settings .
Potential Therapeutic Uses
Given its receptor interaction profile and biochemical properties, there is growing interest in the potential therapeutic applications of this compound in treating mental health disorders. Its ability to potentiate other psychedelics suggests it might be useful in enhancing therapeutic outcomes in psychedelic-assisted therapies.
Mechanism of Action
The exact mechanism of action of 2,4,5-Trimethoxyphenethylamine hydrochloride is not fully understood. it is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, similar to other phenethylamine derivatives. This interaction may lead to alterations in neurotransmitter release and receptor activation, contributing to its psychoactive effects .
Comparison with Similar Compounds
Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with similar structural features.
2,4,6-Trimethoxyphenethylamine: Another positional isomer with different substitution patterns on the aromatic ring.
2,5-Dimethoxy-4-methylphenethylamine: A synthetic compound with psychoactive properties.
Uniqueness: 2,4,5-Trimethoxyphenethylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and potential biological effects. Its structural similarity to mescaline makes it an interesting compound for studying the structure-activity relationships of phenethylamine derivatives .
Biological Activity
2,4,5-Trimethoxyphenethylamine hydrochloride, commonly referred to as 2C-O or 2C-OMe, is a member of the phenethylamine family and a positional isomer of mescaline. First synthesized in 1931, this compound has garnered attention due to its structural similarities to other psychoactive substances and its potential biological activities. This article explores the biological activity of 2C-O, focusing on its receptor interactions, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . As a phenethylamine derivative, it features three methoxy groups attached to the phenyl ring at the 2, 4, and 5 positions. This unique configuration influences its pharmacological properties.
Receptor Interaction Profiles
Recent studies have investigated the interaction of 2C-O with various neurotransmitter receptors. Key findings include:
- Serotonergic Receptors : 2C-O exhibits moderate binding affinities to the serotonergic receptors, particularly the 5-HT_2A receptor. The binding affinity () values range from 8 to 1700 nM for related compounds, indicating a preference for this receptor over others such as 5-HT_1A and 5-HT_2C .
- Trace Amine-Associated Receptor 1 (TAAR1) : The compound also interacts with TAAR1, which is involved in modulating neurotransmitter release and may play a role in the psychoactive effects observed with phenethylamines .
Toxicity and Safety Profile
The toxicity profile of 2C-O remains largely undefined. However, comparisons with structurally similar compounds suggest potential risks:
- In Vitro Cytotoxicity : Studies have shown that related phenethylamines can exhibit significant cytotoxicity in neuronal cell lines. For instance, EC50 values for cytotoxicity in assays like neutral red uptake have been reported as low as 33.86 µM for certain derivatives .
- Clinical Implications : While specific data on acute toxicity for 2C-O is limited, the presence of similar compounds in clinical cases has been associated with severe adverse effects such as seizures and multi-organ failure .
Case Studies
While direct case studies on 2C-O are scarce due to its relatively recent emergence in research contexts, anecdotal reports and studies on related compounds provide insight into potential effects:
Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing 2,4,5-trimethoxyphenethylamine hydrochloride, and what methodological considerations are critical for achieving high purity?
Synthesis typically involves methoxylation of phenethylamine precursors followed by HCl salt formation. Critical steps include protecting group strategies for methoxy substitutions and purification via recrystallization or column chromatography to minimize byproducts . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent demethylation or oxidation of methoxy groups .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- GC-MS/LC-QTOF-MS : For confirming molecular weight and fragmentation patterns, especially in biological matrices .
- NMR (¹H/¹³C) : Essential for resolving methoxy group positions and verifying substitution patterns .
- Titration : To quantify hydrochloride content and assess hygroscopicity, which impacts stability .
Q. What are the primary safety hazards associated with handling this compound, and what protocols mitigate these risks?
Hazards include respiratory irritation and potential neurotoxicity. Mitigation involves:
- Use of fume hoods and PPE (gloves, lab coats) during synthesis .
- Storage at -20°C in airtight, desiccated containers to prevent degradation .
- Immediate medical consultation if exposure occurs, as symptoms may manifest hours post-exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., tubulin polymerization inhibition ).
- Batch Purity Verification : Use HPLC to rule out impurities as confounding factors .
- Species-Specific Receptors : Cross-test in multiple models (e.g., murine vs. human cell lines) to identify receptor affinity variations .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in cancer therapy?
- Kinetic Studies : Monitor tubulin polymerization rates via fluorescence-based assays .
- CRISPR/Cas9 Knockout Models : Identify target genes (e.g., HSP90, thioredoxin reductase) to confirm pathway involvement .
- Metabolic Profiling : Use radiolabeled analogs to track cellular uptake and metabolite formation .
Q. How can synthesis scalability be improved without compromising yield or purity?
- Continuous Flow Chemistry : Reduces side reactions and enhances reproducibility compared to batch methods .
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) ensures consistency .
- Green Solvent Optimization : Replace hazardous solvents (e.g., DCM) with ionic liquids to improve safety and waste management .
Q. What strategies address the compound’s instability in aqueous solutions during pharmacological assays?
- Lyophilization : Stabilize the compound in freeze-dried form and reconstitute in non-aqueous solvents (e.g., DMSO) .
- Buffering Agents : Use citrate or phosphate buffers (pH 4–6) to reduce hydrolysis of methoxy groups .
- Light Protection : Store solutions in amber vials to prevent photodegradation .
Methodological Guidance
- Comparative Studies : Use structural analogs (e.g., 2,4,6-TMPEA ) to isolate the impact of methoxy substitution patterns on activity.
- Data Reproducibility : Adopt OECD guidelines for in vitro/in vivo assays to standardize protocols across labs .
- Ethical Compliance : Ensure all neurotoxicity studies follow institutional animal care guidelines, given the compound’s potential neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
